

HMPL-453: A Technical Overview of Preclinical Studies

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical data available for HMPL-453 (also known as fanregratinib), a highly potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3. The information presented is synthesized from publicly available research, primarily from conference abstracts and company disclosures.

Core Compound Profile

HMPL-453 is an orally bioavailable small molecule inhibitor targeting FGFR types 1, 2, and 3. [1] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, mutations, or fusions, is a known driver of tumor growth, angiogenesis, and resistance to therapy in various cancers. HMPL-453 is designed to inhibit these aberrant signaling pathways, thereby exerting an antineoplastic effect.[1]

In Vitro Activity

The in vitro potency and selectivity of HMPL-453 have been characterized through various biochemical and cellular assays.

Kinase Inhibition Profile

HMPL-453 demonstrates potent and selective inhibition of FGFR1, 2, and 3, with significantly weaker activity against FGFR4.



Target	IC50 (nM)
FGFR1	6
FGFR2	4
FGFR3	6
FGFR4	425

Table 1: Biochemical potency of HMPL-453 against FGFR kinases.[2][3]

Anti-proliferative Activity

The compound has shown selective anti-proliferative activity in tumor cell lines with dysregulated FGFR signaling.

Cell Line Type	GI50 Range (nM)
Tumor cell lines with FGFR aberrations	3 - 105
Tumor cell lines without FGFR aberrations	> 1500

Table 2: Anti-proliferative activity of HMPL-453 in cancer cell lines.[2][3]

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo anti-tumor activity of HMPL-453.

Monotherapy in Xenograft Models

Oral administration of HMPL-453 resulted in dose-dependent tumor growth inhibition in multiple FGFR-altered tumor models. A dose of 50 mg/kg/day was shown to induce tumor regression in most of the tested models.[2][3]

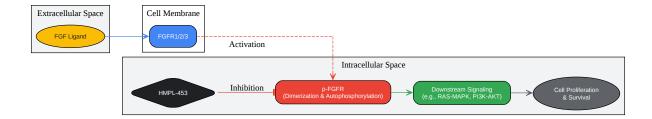
Combination Therapy



In an immune-competent mouse model with an FGFR2 fusion, HMPL-453 demonstrated a significant improvement in anti-tumor activity when combined with an anti-PD-1 antibody, suggesting a potential synergistic effect and a role in priming the tumor immune microenvironment.[2][3]

Mechanism of Action and Signaling Pathway

HMPL-453 exerts its therapeutic effect by inhibiting the FGFR signaling cascade. Upon binding, it blocks the phosphorylation of FGFR and downstream signaling proteins, leading to the inhibition of cell proliferation and survival.[2][3]



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FGFR Signaling Pathway and HMPL-453 Inhibition.

Experimental Protocols

The following sections describe representative methodologies for the key experiments cited in the preclinical evaluation of HMPL-453. These are based on standard laboratory practices for the mentioned assays.

In Vitro Kinase Inhibition Assay (Representative Protocol)

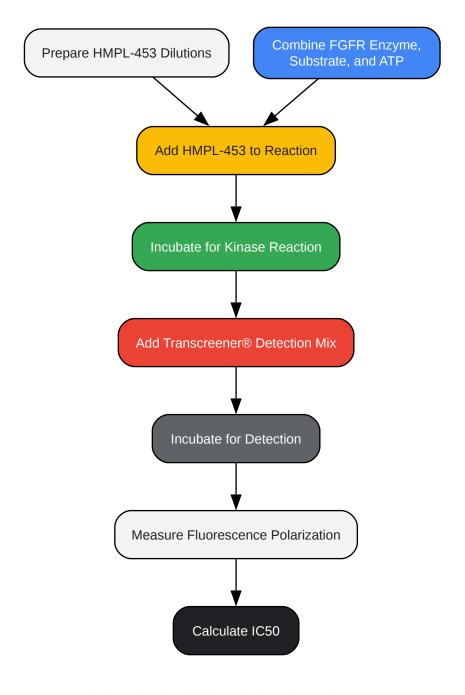
Foundational & Exploratory





- Assay Principle: To determine the half-maximal inhibitory concentration (IC50) of HMPL-453
 against FGFR kinases. Assays such as the Transcreener™ Fluorescence Polarization assay
 or the Z'-LYTE™ kinase assay are commonly used.[2][3]
- Procedure (based on Transcreener™ FP Assay):
 - Prepare a serial dilution of HMPL-453.
 - In a multi-well plate, combine the recombinant FGFR enzyme, a suitable substrate, and ATP.
 - Add the diluted HMPL-453 to the reaction mixture.
 - Incubate to allow the kinase reaction to proceed.
 - Add the Transcreener® ADP² FP detection mix, which contains an ADP antibody and a fluorescent tracer.
 - Incubate to allow the tracer to bind to the antibody.
 - Measure the fluorescence polarization. The signal is inversely proportional to the amount of ADP produced, and therefore to the kinase activity.
 - Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the HMPL-453 concentration.





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Workflow for In Vitro Kinase Inhibition Assay.

Cell Proliferation Assay (Representative Protocol)

- Assay Principle: To determine the half-maximal growth inhibitory concentration (GI50) of HMPL-453 on cancer cell lines. Assays like CellTiter-Glo® luminescent or CCK-8 are used for this purpose.[2][3]
- Procedure (based on CellTiter-Glo® Assay):



- Seed cancer cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with a serial dilution of HMPL-453.
- Incubate for a specified period (e.g., 72 hours).
- Equilibrate the plate to room temperature.
- Add CellTiter-Glo® reagent to each well.
- Mix on an orbital shaker to induce cell lysis.
- Incubate at room temperature to stabilize the luminescent signal.
- Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
- Calculate the GI50 value by plotting the percentage of cell growth inhibition against the logarithm of the HMPL-453 concentration.

Western Blot Analysis of FGFR Phosphorylation (Representative Protocol)

- Assay Principle: To detect the inhibition of FGFR phosphorylation in cancer cells treated with HMPL-453.
- Procedure:
 - Culture cancer cells with known FGFR alterations.
 - Treat the cells with various concentrations of HMPL-453 for a specified time.
 - Lyse the cells and quantify the protein concentration.
 - Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
 - Block the membrane and incubate with a primary antibody specific for phosphorylated FGFR (p-FGFR).

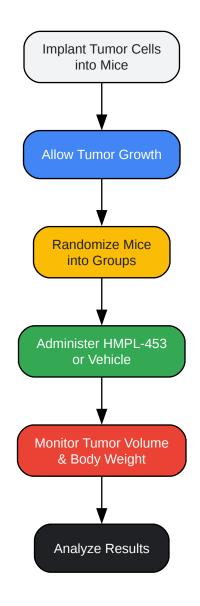


- Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
- Add a chemiluminescent substrate and detect the signal.
- Normalize the p-FGFR signal to total FGFR or a loading control (e.g., β-actin) to determine the extent of inhibition.[4]

In Vivo Xenograft Studies (Representative Protocol)

- Animal Model: Nu/Nu nude mice for general efficacy studies and immune-competent BALB/c mice for combination studies with immunotherapy.[2][3]
- Procedure:
 - Implant human tumor cells with FGFR alterations subcutaneously into the flank of the mice.
 - Allow the tumors to grow to a palpable size.
 - Randomize the mice into treatment and control groups.
 - Administer HMPL-453 orally at specified doses and schedules. The control group receives a vehicle.
 - Measure tumor volume and body weight regularly.
 - At the end of the study, tumors can be excised for further analysis (e.g., western blot, immunohistochemistry).





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Workflow for In Vivo Xenograft Efficacy Study.

Conclusion

The preclinical data for HMPL-453 demonstrate its potential as a potent and selective inhibitor of FGFR1, 2, and 3. The compound exhibits significant in vitro anti-proliferative activity in cancer cell lines with FGFR alterations and has shown promising anti-tumor efficacy in in vivo models, both as a monotherapy and in combination with an immune checkpoint inhibitor. These findings support the continued clinical development of HMPL-453 for the treatment of patients with FGFR-driven malignancies.



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References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. promega.com [promega.com]
- 4. 2.5. Western blotting [bio-protocol.org]
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